Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH

Description

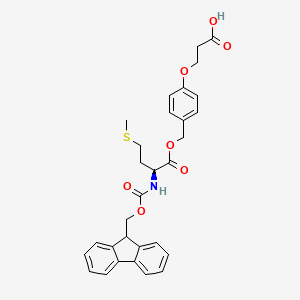

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected methionine derivative featuring a benzyl ester (O-CH2-Ph) and a terminal carboxylic acid group connected via an ethylene glycol-like spacer (OCH2-CH2). This structure is designed for applications in peptide synthesis, where the Fmoc group enables temporary amine protection during solid-phase peptide synthesis (SPPS), while the benzyl ester and spacer modulate solubility and reactivity. The compound’s unique side chain modifications aim to balance stability during synthesis and controlled deprotection under mild conditions.

Properties

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFYTONJOXFULV-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH typically involves the protection of the amino group of L-methionine with the Fmoc group. This is followed by the attachment of the phenyl and ethylene glycol moieties to the methionine side chain. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like piperidine.

Scientific Research Applications

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in peptide synthesis as a protected amino acid derivative.

Biology: The compound is used in the study of protein structure and function.

Industry: The compound is used in the production of various biochemical reagents and materials

Mechanism of Action

The mechanism of action of Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of methionine during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under basic conditions, allowing for the controlled formation of peptide bonds.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges: The benzyl ester and ethylene glycol spacer may complicate purification due to intermediate polarity. Similar compounds like Fmoc-8-amino-3,6-dioxaoctanoic Acid are purified via reverse-phase HPLC, suggesting analogous methods.

- Comparative Stability : The benzyl ester is less stable under basic conditions than tert-butyl esters, necessitating careful pH control during SPPS.

- Data Gaps : Direct experimental data (e.g., solubility, melting point) for this compound is absent in the provided evidence, requiring extrapolation from structural analogs.

Biological Activity

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is a compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group linked to an L-methionine (L-Met) moiety and a carboxylic acid functional group. This compound plays a significant role in peptide synthesis, drug development, and bioconjugation processes. Its structural characteristics suggest diverse biological activities, particularly in the context of peptide-based therapeutics and molecular probes.

Chemical Structure and Properties

The compound can be described by its structural components:

- Fmoc Group : A common protecting group used in solid-phase peptide synthesis (SPPS), which protects the amino group during synthesis.

- L-Methionine : An essential amino acid that contributes to various biological functions, including protein synthesis and cellular metabolism.

- Linker Arm : The O-CH2-Ph-OCH2-CH2-COOH segment serves as a spacer that can facilitate bioconjugation with other biomolecules.

1. Peptide Synthesis

This compound is widely utilized in peptide synthesis due to its stability and ease of deprotection. The Fmoc group allows for sequential addition of amino acids in SPPS, enabling the construction of complex peptide sequences without unwanted side reactions. This property is crucial for synthesizing peptides that can serve as therapeutic agents or research tools .

2. Drug Development

This compound is instrumental in creating prodrugs that enhance the bioavailability of active pharmaceutical ingredients. By modifying the structure of drugs to improve their pharmacokinetic properties, this compound can potentially lead to more effective treatments with reduced side effects .

3. Bioconjugation

The compound's ability to link biomolecules makes it valuable in bioconjugation processes. It can connect therapeutic agents to antibodies or proteins, facilitating targeted therapies in cancer treatment. The aromatic component within the linker enhances interactions with hydrophobic pockets on proteins, making it suitable for studying protein-protein interactions .

Table 1: Summary of Biological Activities

The mechanism of action primarily involves the role of this compound as a building block in peptide synthesis. Upon deprotection of the Fmoc group, the free amino group can react with other amino acids to form peptide bonds. The phenylalanine moiety enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.